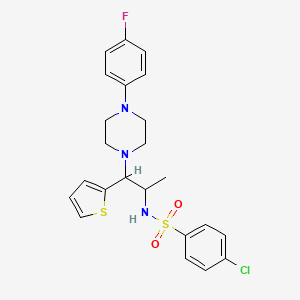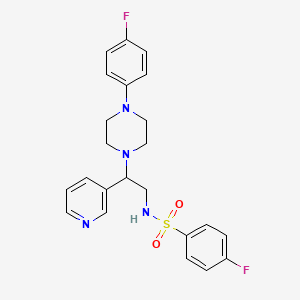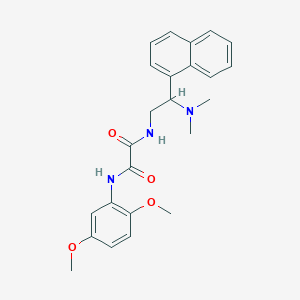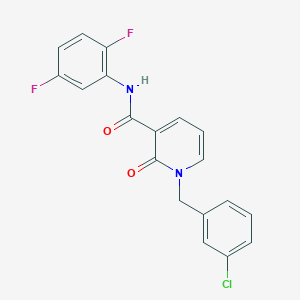![molecular formula C13H22N2O4 B2379541 tert-Butyl-4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decan-8-carboxylat CAS No. 1548293-12-4](/img/structure/B2379541.png)
tert-Butyl-4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decan-8-carboxylat
Übersicht
Beschreibung
“tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound with a molecular formula of C13H22N2O3 . It is stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a spirocyclic core with two fused rings . The InChI code, a textual representation of the molecular structure, is1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.33 g/mol . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Vorläufer für biologisch aktive Naturstoffe
Die Verbindung wurde mit guter Ausbeute und Selektivität ausgehend vom kommerziell erhältlichen 4-Brom-1H-Indol und unter Verwendung einfacher Reagenzien synthetisiert . Die Titelverbindung ist ein potenzieller Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B .
Bausteine in der organischen Synthese
Piperazin und N-Boc-Piperazin und ihre einfachen Derivate wie tert-Butyl-4-(2-Ethoxy-2-oxoethyl)piperazin-1-carboxylat (1) und tert-Butyl-4-(2-Hydrazino-2-oxoethyl)piperazin-1-carboxylat (2) dienen als nützliche Bausteine/Zwischenprodukte bei der Synthese verschiedener neuartiger organischer Verbindungen wie Amide, Sulfonamide, Mannich-Basen, Schiff'sche Basen, Thiazolidinone, Azetidinone und Imidazolinone .
Biologische Aktivitäten
Diese abgeleiteten Verbindungen haben ein breites Spektrum an biologischen Aktivitäten gezeigt, wie z. B. die antibakterielle , antimykotische , Antikrebs , Antiparasiten , Antihistamin und Antidepressiva-Aktivitäten .
RIPK1-Kinase-Inhibitoren
Um neue Chemotypen von RIPK1-Inhibitoren zu finden, wurde ein virtuelles Screening-Workflow durchgeführt, der zur Entdeckung von 8-Benzoyl-3-Benzyl-1,3,8-triazaspiro[4.5]decan-2,4-dion (Verbindung 8) als Trefferverbindung führte . Weitere strukturelle Optimierung identifizierte eine Reihe von 2,8-Diazaspiro[4.5]decan-1-on-Derivaten als potente RIPK1-Inhibitoren .
Anti-nekrotische Wirkung
Unter diesen zeigte Verbindung 41 eine ausgeprägte inhibitorische Aktivität gegenüber RIPK1 mit einem IC50-Wert von 92 nM . Gleichzeitig zeigte Verbindung 41 einen signifikanten anti-nekrotischen Effekt in einem Nekroptose-Modell in U937-Zellen .
Leitverbindung für weitere strukturelle Optimierung
Daher könnte Verbindung 41 als Leitverbindung von RIPK1-Inhibitoren für weitere strukturelle Optimierung eingesetzt werden .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)9(16)8-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRSYEKBTGASKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)

![2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2379466.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)



